molecular formula C16H16O4 B178680 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone CAS No. 6706-96-3

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone

Cat. No. B178680
CAS RN: 6706-96-3
M. Wt: 272.29 g/mol
InChI Key: CKZXADVHFFKWKQ-UHFFFAOYSA-N
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Description

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone is a unique chemical compound with the linear formula C16H16O4 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone can be represented by the SMILES string OC(C(C1=CC=CC=C1OC)=O)C(C=CC=C2)=C2OC . The IUPAC Standard InChI is InChI=1S/C16H16O4/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15,17H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone is 272.2958 . The density is 1.194g/cm3 . The boiling point is 441.8ºC at 760mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

Microbial Degradation Studies

  • Methoxychlor, a compound related to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, was studied for its reductive dechlorination by the human intestinal bacterium Eubacterium limosum. This research highlights the potential role of gut bacteria in metabolizing compounds with structural similarities to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone (Yim et al., 2008).

Estrogenic Metabolite Generation

  • A study focusing on methoxychlor, structurally similar to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, investigated the role of hepatic monooxygenases in generating estrogenic metabolites. This research provides insights into the metabolic transformation of compounds related to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone (Bulger et al., 1985).

Chemistry and Derivative Synthesis

  • A study explored the chemistry of methoxychlor derivatives, which are structurally related to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, providing valuable information on the synthesis and properties of similar compounds (Baarschers & Vukmanich, 1986).

Antimicrobial Activity

  • Research on the synthesis and antimicrobial activity of compounds structurally related to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone could provide a basis for understanding its potential antimicrobial properties (Wanjari, 2020).

Coordination Chemistry

  • In coordination chemistry, derivatives of compounds similar to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone have been explored, providing insights into the potential applications of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone in this field (Fujita et al., 2004).

Environmental Biodegradation

  • The environmental biodegradation of methoxychlor, which is structurally related to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, has been studied, highlighting how similar compounds might be processed in natural environments (Satsuma & Masuda, 2012).

Chemical Reactions and Properties

  • Investigations into the chemical reactions and properties of compounds similar to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone have been conducted, which could inform the understanding of its chemical behavior (Takeuchi et al., 1983).

Complex Formation with Metal Ions

  • The synthesis and characterization of Schiff base ligands, structurally related to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, and their complex formation with metal ions, have been explored. This research could suggest potential applications in metal ion complexation (Asadi et al., 2011).

Selective Extraction Studies

  • Studies have been conducted on compounds with pseudo-18-crown-6 frameworks, related to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, for selective metal ion extraction, indicating potential applications in selective extraction processes (Hayashita et al., 1999).

properties

IUPAC Name

2-hydroxy-1,2-bis(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZXADVHFFKWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)C2=CC=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952869
Record name 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone

CAS RN

6706-96-3, 30587-18-9
Record name Ethanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-
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Record name 2-Hydroxy-1,2-bis(methoxyphenyl)ethanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Anisoin
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Record name 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethan-1-one
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Record name 2-hydroxy-1,2-bis(methoxyphenyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AS Demir, P Ayhan, U Demirtaş, U Erkılıç - Journal of Molecular Catalysis B …, 2008 - Elsevier
Aspergillus oryzae OUT5048 and Fusarium roseum OUT4019 were found to be effective biocatalysts in the reduction of benzils to optically active benzoins. Easily available symmetrical …
Number of citations: 28 www.sciencedirect.com
P Ayhan - 2009 - open.metu.edu.tr
The objective of the study presented here was to develop either enzymatic or whole cell mediated green procedures for the syntheses of a-hydroxy ketones. Production of optically …
Number of citations: 1 open.metu.edu.tr
U Demirtaş - 2008 - open.metu.edu.tr
Benzoin is an important a-hydroxy ketone which can be used as chiral intermediate for the synthesis of several drugs. In this study, it was aimed to synthesize this compound by high …
Number of citations: 2 open.metu.edu.tr
J Broeker, M Knollmueller, P Gaertner - Tetrahedron: Asymmetry, 2006 - Elsevier
Five partly novel aryl substituted m-hydrobenzoins were synthesized and the corresponding desymmetrized hydrobenzoin ethers evaluated as open chain chiral auxiliaries in the L-…
Number of citations: 19 www.sciencedirect.com
T Yıldız, N Canta, A Yusufoğlu - Tetrahedron: Asymmetry, 2014 - Elsevier
Fourteen chiral α- and β-keto alcohols 2a–2r were synthesized by the asymmetric reduction of their corresponding diketones 1a–1r via baker’s yeast. In addition, ten corresponding …
Number of citations: 12 www.sciencedirect.com
M Pal, G Srivastava, AN Sharma, S Kaur… - Catalysis Science & …, 2015 - pubs.rsc.org
Enantiopure benzoins and hydrobenzoins are precursors of various pharmaceuticals and biologically active compounds. In addition, hydrobenzoins are precursors of chiral ligands and …
Number of citations: 9 pubs.rsc.org
Z Rafiński - Tetrahedron, 2016 - Elsevier
The synthesis of new chiral spirocyclic triazolium salts, derived from (1S)-fenchone and (1R)-camphorquinone, are described. These salts, which are N-heterocyclic carbene precatalysts…
Number of citations: 16 www.sciencedirect.com
Z Rafiński, A Kozakiewicz, K Rafińska - Tetrahedron, 2014 - Elsevier
New (1R)-camphor-derived triazolium salts, incorporating a spirocyclic system, are described. Benzoin condensation of aromatic aldehydes, mediated by these salts affords α-…
Number of citations: 29 www.sciencedirect.com

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